molecular formula C3H4O2<br>CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH B147446 Acrylic acid CAS No. 9003-01-4

Acrylic acid

Cat. No.: B147446
CAS No.: 9003-01-4
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Description

Acrylic acid, also known as prop-2-enoic acid, is an organic compound with the formula CH₂=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group directly connected to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .

Mechanism of Action

Target of Action

Acrylic acid, a simple unsaturated carboxylic acid, is primarily used in the production of various commodities and industrial chemicals . It is known to interact with Beta-lactamase SHV-1 in Escherichia coli . This interaction is crucial in the context of antibiotic resistance, as Beta-lactamase enzymes are responsible for bacterial resistance to beta-lactam antibiotics .

Mode of Action

It is known to undergo typical reactions of a carboxylic acid . When reacted with an alcohol, it forms the corresponding ester . The esters and salts of this compound are collectively known as acrylates . These reactions can lead to changes in the target molecules, potentially influencing their function.

Biochemical Pathways

This compound can be produced from glycerol via biochemical, electrochemical, photochemical, and thermocatalytic conversion routes . Glycerol can be converted to various oxidation products such as 1,3-dihydroxyacetone and glyceraldehyde, which are easily converted to lactic acid . Lactic acid can then be converted to this compound via dehydration . These pathways highlight the potential of this compound in sustainable chemical production processes.

Pharmacokinetics

The pharmacokinetics of this compound-based polymers have been studied. For instance, cyclic and linear polythis compound comb polymers were found to have different elimination times and areas under the serum concentration versus time curve . These differences impact the bioavailability of the polymers, influencing their therapeutic efficacy .

Result of Action

The primary result of this compound action is its corrosive and irritating effects on the skin, eyes, and respiratory tract . It has been found to cause histopathologically evident irritation of the olfactory epithelium in mice and rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biodegradability of acrylic polymers, which include polythis compound, can depend on the environmental setting where they are used . Additionally, the fate of an this compound product after its lifecycle ends will depend on regulations for plastic waste management in different countries . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylic acid can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound primarily involves the catalytic oxidation of propylene. This process is highly efficient and has largely replaced older methods such as the hydrolysis of acrylonitrile and the carbonylation of acetylene .

Comparison with Similar Compounds

Acrylic acid is unique among unsaturated carboxylic acids due to its high reactivity and versatility. Similar compounds include:

This compound’s unique combination of a vinyl group and a carboxyl group makes it highly valuable in various chemical processes and industrial applications.

Properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Molecular Formula

Record name ACRYLIC ACID
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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Record name Acrylic acid
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DSSTOX Substance ID

DTXSID0039229
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
Record name Acrylic acid
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
Record name Acrylic acid
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS No.

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
Record name Diacrylic acid
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Record name Acrylic acid
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
Record name Acrylic Acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of acrylic acid?

A1: this compound has the molecular formula C3H4O2 and a molecular weight of 72.06 g/mol. Its structure consists of a vinyl group (−CH=CH2) attached to a carboxylic acid group (−C(=O)OH).

Q2: What spectroscopic data are available for this compound?

A2: this compound can be characterized by various spectroscopic techniques. FTIR spectroscopy reveals characteristic peaks for the carboxylic acid and vinyl groups. [] [18] 1H and 13C NMR spectroscopy provide detailed structural information, including the presence of anhydride formation after lyophilization. [] [18]

Q3: How stable is this compound under different conditions?

A3: this compound exhibits varying stability depending on the conditions. It is readily polymerized in the presence of light and heat. [] [15] Formulation strategies, such as incorporating antioxidants, can enhance its stability.

Q4: What is the role of this compound in catalytic reactions?

A4: this compound is not typically used as a catalyst itself but serves as a valuable building block for synthesizing polymers with catalytic properties. For instance, grafting this compound onto polyethylene terephthalate (PET) fibers enhances their capacity to adsorb heavy metal ions from wastewater. [] [12]

Q5: Can you provide an example of how this compound is used in material modification for specific applications?

A5: One example is the modification of bacterial cellulose with this compound through UV-graft polymerization. This process creates cation-exchange membranes with enhanced structural density and ion-exchange capacity, making them suitable for applications like electrodialysis. [] [24]

Q6: Have computational methods been used to study this compound?

A6: While not explicitly mentioned in these research papers, computational chemistry techniques, like density functional theory (DFT), can be employed to study this compound's reactivity, polymerization mechanisms, and interactions with other molecules.

Q7: What are the common methods for polymerizing this compound?

A7: this compound can be polymerized through various methods, including free radical polymerization, [, , , , ] [4, 11, 16, 19, 28] emulsion polymerization, [] [20] and graft polymerization. [, , ] [12, 26, 29] The choice of method influences the properties and applications of the resulting poly(this compound).

Q8: What are the industrial applications of poly(this compound)?

A8: Poly(this compound) and its derivatives find extensive use in various industries. Some notable applications include:

  • Flocculants: For wastewater treatment and mineral processing. [, ] [4, 19]
  • Superabsorbent polymers: In diapers, sanitary napkins, and agricultural applications. [] [27]
  • Biomedical applications: As drug delivery carriers, wound dressings, and tissue engineering scaffolds. [, ] [2, 17]

Q9: What are the environmental concerns associated with this compound production?

A9: Traditional this compound production relies heavily on fossil fuels, contributing to greenhouse gas emissions. Additionally, waste streams from the production process require careful management to minimize environmental impact. [, ] [1, 30]

Q10: Are there any alternative, more environmentally friendly methods for this compound production?

A10: Research is exploring the use of renewable resources, such as glycerol (a byproduct of biodiesel production), to produce this compound. This glycerol-based approach has shown promise in terms of environmental and economic competitiveness compared to both fossil-based and glucose-based production methods. [] [1]

Q11: What safety precautions should be taken when handling this compound?

A11: this compound is corrosive and flammable, requiring careful handling. It can cause skin and eye irritation upon contact and respiratory tract irritation upon inhalation. Appropriate personal protective equipment, such as gloves, goggles, and respirators, should be worn.

Q12: Are there specific regulations regarding this compound use and disposal?

A12: Yes, the use and disposal of this compound are subject to specific regulations depending on the geographical location and application. It is crucial to consult and comply with local, regional, and national regulations to ensure safe handling, storage, use, and disposal.

Q13: What are some promising areas for future research on this compound?

A13: Future research on this compound could focus on:

  • Developing sustainable and cost-effective production methods from renewable resources. [] [1]
  • Exploring novel applications of poly(this compound) and its derivatives in areas like biomedicine, energy storage, and environmental remediation. [] [35]
  • Investigating the environmental fate and potential toxicity of this compound and its degradation products to minimize ecological risks. [] [36]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.